N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
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Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-19-7-2-10-25(19)15-5-1-4-14(12-15)24-22(29)21(28)23-13-16-8-9-18(31-16)20(27)17-6-3-11-30-17/h1,3-6,8-9,11-12H,2,7,10,13H2,(H,23,28)(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKWVHFLEAJWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining furan and thiophene rings, which are known for their diverse chemical reactivity and biological properties. The molecular formula is , with a molecular weight of 370.42 g/mol. Its unique structure contributes to its potential therapeutic applications.
Target of Action
This compound primarily targets various enzymes and receptors involved in cellular signaling pathways.
Mode of Action
Thiophene derivatives, including this compound, are known to inhibit key enzymes, leading to diverse therapeutic effects. For instance, they may act as inhibitors of β-glucuronidases, which are implicated in drug-induced gastrointestinal toxicity .
Biochemical Pathways
The compound affects several biochemical pathways due to its ability to modulate enzyme activity. Research indicates that it may influence pathways related to cancer cell proliferation and antimicrobial activity.
Antimicrobial Properties
Research has shown that thiophene derivatives can exhibit antimicrobial activity. A study on related compounds indicated significant inhibition against pathogens like Escherichia coli, with IC50 values ranging from 0.25 μM to 2.13 μM for certain derivatives . This suggests that this compound may also possess similar properties.
Anticancer Activity
Preliminary studies suggest that this compound could have anticancer effects. The presence of the oxalamide moiety is associated with enhanced cytotoxicity against various cancer cell lines. For example, derivatives with similar structures have demonstrated low cytotoxicity in normal cell lines while effectively inhibiting cancer cell growth .
Case Studies
- Inhibition of β-glucuronidases : A study found that certain derivatives of furan and thiophene exhibited potent inhibition against E. coli β-glucuronidase, suggesting potential applications in mitigating drug-induced gastrointestinal toxicity .
- SARS-CoV-2 Inhibition : Related compounds have been studied for their inhibitory effects on SARS-CoV-2 main protease, with IC50 values indicating promising antiviral activity . This highlights the potential for further exploration of this compound in antiviral drug development.
Research Findings and Applications
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition against E. coli | |
| Anticancer | Cytotoxicity against cancer cells | |
| Enzyme Inhibition | β-glucuronidase inhibition |
Table 2: Structure-Inhibitory Activity Relationship
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound 12 | 0.14 ± 0.01 | Uncompetitive inhibitor |
| F8 | 21.28 ± 0.89 | Non-peptidomimetic |
Preparation Methods
Friedel-Crafts Acylation of Thiophene
Thiophene-2-carbaldehyde undergoes Friedel-Crafts acylation with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) catalyzed by AlCl₃. The product, 5-(furan-2-carbonyl)thiophene-2-carbaldehyde, is reduced to the corresponding alcohol using NaBH₄ and further aminated via reductive amination with NH₄OAc/NaBH₃CN.
Table 1: Reaction Conditions for Thiophene Derivative Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Acylation | AlCl₃, DCM, 0°C → rt, 12 h | 78 | |
| Reduction | NaBH₄, MeOH, 0°C, 2 h | 92 | |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt, 6 h | 65 |
Synthesis of 3-(2-Oxopyrrolidin-1-yl)aniline
Cyclocondensation of γ-Aminobutyric Acid (GABA)
3-Nitroaniline reacts with γ-butyrolactone in acetic acid under reflux to form 3-(2-oxopyrrolidin-1-yl)nitrobenzene, which is hydrogenated over Pd/C to yield the aniline derivative.
Table 2: Pyrrolidinone Ring Formation
| Parameter | Details | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | γ-Butyrolactone, AcOH, reflux, 8 h | 85 | |
| Hydrogenation | H₂, Pd/C (10%), EtOH, rt, 4 h | 90 |
Oxalamide Coupling
Oxalyl Chloride-Mediated Amide Bond Formation
Equimolar (5-(furan-2-carbonyl)thiophen-2-yl)methylamine and 3-(2-oxopyrrolidin-1-yl)aniline are treated with oxalyl chloride in DCM at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is added to scavenge HCl.
Table 3: Coupling Optimization
| Variable | Optimal Value | Purity (%) | Source |
|---|---|---|---|
| Solvent | Anhydrous DCM | 99.5 | |
| Temperature | 0°C → rt over 3 h | - | |
| Base | TEA (2 eq) | 98 | |
| Workup | Column chromatography | 85 |
Industrial-Scale Considerations
- Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic acylation steps, improving yield to 82%.
- Catalyst Recycling : AlCl₃ is recovered via aqueous extraction, reducing costs by 40%.
- Purification : Crystallization from ethyl acetate/heptane achieves >99% purity without chromatography.
Analytical Characterization
Table 4: Spectroscopic Data
Comparative Methodologies
Table 5: Alternative Coupling Reagents
| Reagent | Yield (%) | Purity (%) | Drawbacks |
|---|---|---|---|
| Oxalyl chloride | 85 | 99 | Moisture-sensitive |
| EDCl/HOBt | 78 | 97 | Costly |
| DCC/DMAP | 70 | 95 | Urea byproduct removal |
Challenges and Solutions
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of intermediates (e.g., thiophene-furan hybrid via Friedel-Crafts acylation) .
- Step 2 : Coupling of the oxalamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Step 3 : Final functionalization of the pyrrolidinone-phenyl moiety via nucleophilic substitution .
- Optimization Tips : Use HPLC to monitor reaction progress and adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to substrate). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify furan-thiophene connectivity and oxalamide bond formation (e.g., δ 8.1–8.3 ppm for amide protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 494.12) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
- FT-IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹ for oxalamide, ~1720 cm⁻¹ for furan-2-carbonyl) .
Q. How do the functional groups (furan, thiophene, oxalamide) influence reactivity in downstream modifications?
- Methodological Answer :
- Thiophene : Susceptible to electrophilic substitution (e.g., bromination at C3/C4 positions) .
- Furan-2-carbonyl : Prone to hydrolysis under acidic conditions; stabilize via steric hindrance (e.g., tert-butyl groups) .
- Oxalamide : Acts as a hydrogen-bond donor/acceptor, influencing solubility and target binding. Modify via alkylation of the NH groups .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity for neurological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (PDB IDs: 2ITZ, 3POZ). Prioritize residues (e.g., Lys68, Glu81) for hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (force field: CHARMM36) .
- QSAR Modeling : Train models on pyrrolidinone-containing analogs to predict IC50 values against MAO-B .
Q. How can researchers address contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) to differentiate therapeutic vs. toxic thresholds .
- Cell Line Validation : Use primary cells (e.g., human fibroblasts) alongside immortalized lines (e.g., HeLa) to rule out cell-specific artifacts .
- Pathway Analysis : Employ RNA-seq to identify differentially expressed genes (e.g., NF-κB vs. p53 pathways) .
Q. What experimental designs are optimal for studying metabolic stability in vitro?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C, monitor degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to assess isoform-specific interactions .
- Half-Life Calculation : Apply first-order kinetics to t1/2 estimates (e.g., >2 hours suggests favorable pharmacokinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
